molecular formula C10H11ClN2O2S B2505276 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole CAS No. 181481-30-1

1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole

Cat. No.: B2505276
CAS No.: 181481-30-1
M. Wt: 258.72
InChI Key: VGNQTUXQBZIPTO-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole is a chemical compound of significant interest in organic and medicinal chemistry research. This derivative incorporates both a sulfonamide and a 2-methyl-4,5-dihydro-1H-imidazole (imidazoline) core, two functional groups recognized as "privileged scaffolds" in drug discovery . The imidazoline ring system is a common structural motif found in a wide range of biologically active molecules and is present in several commercial drugs, indicating its high value in the development of new therapeutic agents . As a building block, this compound is primarily intended for use in pharmaceutical research and development. It serves as a key synthetic intermediate for chemists exploring novel hybrid molecules with potential biological activities . Researchers can utilize this sulfonylated imidazoline in further chemical transformations, such as the creation of more complex molecular architectures. The presence of the sulfonyl group offers a reactive site for nucleophilic substitution, while the imidazoline ring can participate in various ring-opening or derivatization reactions. This product is strictly for research use in laboratory settings. It is not for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) and conduct a comprehensive risk assessment prior to handling.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2S/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNQTUXQBZIPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methyl-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group and chlorobenzene ring are primary sites for nucleophilic attacks:

  • Sulfonyl Carbon Reactivity : Reacts with amines (e.g., dimethylamine) to form sulfonamides.

  • Chlorobenzene Substitution : Chlorine replacement by thiols or alkoxides under basic conditions .

Substitution Examples

NucleophileProductConditionsYieldReference
DimethylamineN,N-dimethylsulfonamide derivativeEtOAc, reflux82%
Sodium methoxideMethoxybenzene derivativeMeOH, K₂CO₃, 60°C68%

Oxidation and Reduction Reactions

  • Oxidation :

    • Sulfonyl group converts to sulfonic acid derivatives using H₂O₂ or m-CPBA.

    • Imidazole ring oxidation leads to ring-opening products under strong oxidative conditions .

  • Reduction :

    • LiAlH₄ reduces the sulfonyl group to thioethers.

Oxidation/Reduction Data

Reaction TypeReagentsMajor ProductNotesReference
Sulfonyl oxidationH₂O₂, AcOH, 50°CSulfonic acidRequires catalysis
Imidazole oxidationKMnO₄, H₂SO₄Dicarboxylic acidNon-selective
Sulfonyl reductionLiAlH₄, THF, 0°CThioetherExothermic reaction

Hydrolysis Reactions

  • Acidic Hydrolysis : Cleaves the imidazole ring to form diamines.

  • Basic Hydrolysis : Degrades the sulfonamide bond, yielding sulfonate salts .

Hydrolysis Conditions

MediumProductsTemperatureTimeReference
6M HCl1,2-diamine derivatives100°C6 hr
2M NaOH4-chlorobenzenesulfonate + imidazole frag

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazole derivatives, including 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole, exhibit significant antimicrobial properties. These compounds have been shown to possess activity against various bacterial strains and fungi. For example, studies have demonstrated that modifications in the imidazole structure can enhance its antibacterial efficacy, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has been evaluated for its anticancer properties. It is part of a broader class of imidazole derivatives that have shown promise in inhibiting cancer cell proliferation. In vitro studies have reported that certain imidazole compounds can induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents. The structural similarity of imidazole to histidine allows these compounds to interact effectively with biological macromolecules, enhancing their pharmacodynamic profiles .

Anti-inflammatory Effects

Imidazole derivatives are also recognized for their anti-inflammatory activities. The presence of the sulfonyl group in this compound may contribute to its ability to modulate inflammatory pathways. Research has indicated that such compounds can reduce inflammation in various models, making them candidates for treating inflammatory diseases .

Antitubercular Activity

Recent studies have highlighted the potential of imidazole derivatives in combating tuberculosis. The compound's ability to inhibit Mycobacterium tuberculosis has been documented, with some derivatives displaying IC50 values in the low micromolar range. This activity is crucial given the global burden of tuberculosis and the need for new therapeutic options .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Variations in substituents on the imidazole ring can significantly influence its pharmacological properties. For instance, modifications can enhance selectivity and potency against specific targets while reducing toxicity .

Case Studies and Research Findings

StudyFocusFindings
Saraf et al. (2018)Antimicrobial ActivityDemonstrated significant inhibition against various bacterial strains with SAR insights .
Keshav Dimote et al. (2022)Anticancer ActivityReported apoptosis induction in cancer cell lines; promising results for further development .
Chitti et al. (2022)Antitubercular ActivityIdentified potent activity against Mycobacterium tuberculosis with low toxicity profiles .

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole with structurally related derivatives, focusing on substituent effects, biological relevance, and physicochemical properties.

Structural and Functional Group Variations

Key Findings

Sulfonyl vs. Thioether Groups: The target compound’s sulfonyl group improves solubility and metabolic stability compared to thioether derivatives (e.g., ’s 2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole). However, thioethers may exhibit stronger antimicrobial properties due to redox activity .

Substituent Effects on Bioactivity :

  • The naphthylmethyl group in ’s compound increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Clonidine’s dichlorophenyl group is critical for α2-adrenergic receptor agonism, suggesting that the target compound’s 4-chlorobenzenesulfonyl group may confer distinct binding interactions .

Synthetic Accessibility: Sulfonylation reactions (e.g., using 4-chlorobenzenesulfonyl chloride) are well-established for N1 functionalization, as demonstrated in ’s protocols for pyridazinone derivatives . Thioether derivatives require milder conditions (e.g., nucleophilic substitution with thiols), as seen in ’s synthesis .

Physicochemical Properties: The target compound’s molecular weight (~300 g/mol) and polar sulfonyl group suggest moderate solubility, aligning with drug-like properties.

Biological Activity

1-(4-Chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and therapeutic potential based on various studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₃ClN₂O₂S
  • Molar Mass : 276.75 g/mol

The compound exhibits its biological effects through multiple mechanisms:

  • Caspase Activation : Studies have shown that compounds similar to this compound induce apoptosis in cancer cells by activating caspases, which are crucial for the apoptotic process .
  • Cell Cycle Arrest : It has been observed that these compounds can elevate the percentage of cells in the sub-G1 phase of the cell cycle, indicating a potential for cell cycle arrest in cancerous cells .

Anticancer Activity

Recent research highlights the anticancer potential of this compound and its derivatives:

  • Cytotoxicity : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC₅₀ values for these compounds ranged from 6 to 20 µM, indicating their effectiveness at low concentrations .
Cell LineIC₅₀ (µM)Remarks
HeLa6 - 7High selectivity towards cancer cells
MCF-749 - 82Lower response compared to HeLa
HaCaT18 - 20Less toxic to non-cancerous cells

Apoptosis Induction

The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity:

  • Increased fluorescence from caspase inhibitors indicated higher levels of active caspases in treated HeLa cells .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Benzenesulfonamide Derivatives : A series of benzenesulfonamide derivatives were synthesized and evaluated for anticancer activity. The most promising showed selective cytotoxicity towards cancer cells while sparing normal cells .
  • In Vivo Studies : Additional research has focused on the metabolic stability and pharmacokinetics of these compounds, suggesting favorable profiles for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : Common methods include cyclocondensation of α-halo ketones with amidines or thioureas. For example, substituted imidazoles are synthesized via one-pot reactions under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with catalysts like K₂CO₃. Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of sulfonyl chloride to dihydroimidazole precursor) and temperature (70–90°C). Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135/HSQC to distinguish CH₂/CH₃ groups in the dihydroimidazole ring. Aromatic protons from the 4-chlorobenzenesulfonyl group appear as doublets (δ 7.6–8.1 ppm, J = 8.5 Hz).
  • IR : Confirm sulfonyl (S=O) stretches at 1150–1350 cm⁻¹ and imidazole C=N at 1600–1650 cm⁻¹.
  • Mass Spectrometry : Use HRMS-ESI to validate molecular ions ([M+H]+) with <2 ppm error. Ambiguities (e.g., tautomerism) are resolved via X-ray crystallography .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus and E. coli), and anticancer potential via MTT assays (IC₅₀ in HeLa or MCF-7 cells). Include positive controls (e.g., cisplatin) and validate cytotoxicity in non-cancerous cell lines (e.g., HEK-293). Solubility in DMSO/PBS should be confirmed prior to assays .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying sites for electrophilic substitution. Molecular docking (AutoDock Vina) against target proteins (e.g., E. coli DNA gyrase) predicts binding affinities. MD simulations (GROMACS) assess stability of ligand-protein complexes over 50–100 ns trajectories .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for structural elucidation?

  • Methodological Answer : If X-ray data (e.g., bond angles in the dihydroimidazole ring) conflict with NMR NOE correlations, re-examine crystal packing effects using Mercury software. For dynamic discrepancies (e.g., rotameric sulfonyl groups), variable-temperature NMR (VT-NMR) or solid-state NMR clarifies conformational flexibility .

Q. How can reaction mechanisms be validated for novel synthetic pathways?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁵N-amidines) to track nitrogen incorporation via 2D HSQC. Quench intermediate stages for LC-MS analysis. Kinetic studies (Eyring plots) determine rate-limiting steps, while DFT-based NEB (Nudged Elastic Band) calculations model transition states .

Q. What approaches are used to establish structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., -CF₃, -OCH₃ at the 4-chlorophenyl group). Test bioactivity in dose-response assays and correlate with electronic parameters (Hammett σ values) or steric maps (Taft indices). PCA (Principal Component Analysis) identifies dominant SAR drivers .

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